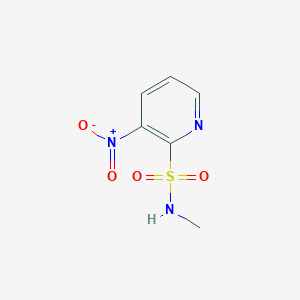
N-methyl-3-nitropyridine-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-3-nitropyridine-2-sulfonamide is an organosulfur compound that features a pyridine ring substituted with a nitro group at the 3-position, a sulfonamide group at the 2-position, and a methyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-nitropyridine-2-sulfonamide typically involves the nitration of pyridine derivatives followed by sulfonation and methylation steps. One common method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . The subsequent sulfonation of 3-nitropyridine with chlorosulfonic acid (ClSO₃H) produces 3-nitropyridine-2-sulfonic acid, which is then methylated using methyl iodide (CH₃I) to form this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-3-nitropyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonamide group can be reduced to a sulfinamide or sulfenamide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-methyl-3-aminopyridine-2-sulfonamide.
Reduction: Formation of N-methyl-3-nitropyridine-2-sulfinamide or N-methyl-3-nitropyridine-2-sulfenamide.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-methyl-3-nitropyridine-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of N-methyl-3-nitropyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes such as dihydropteroate synthase, which is involved in folate biosynthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-nitropyridine-2-sulfonamide: Lacks the methyl group on the nitrogen atom.
N-methyl-4-nitropyridine-2-sulfonamide: Nitro group is at the 4-position instead of the 3-position.
N-methyl-3-nitropyridine-2-sulfinamide: Sulfonamide group is reduced to a sulfinamide.
Uniqueness
N-methyl-3-nitropyridine-2-sulfonamide is unique due to the presence of both a nitro group and a sulfonamide group on the pyridine ring, along with a methyl group on the nitrogen atom. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C6H7N3O4S |
|---|---|
Poids moléculaire |
217.21 g/mol |
Nom IUPAC |
N-methyl-3-nitropyridine-2-sulfonamide |
InChI |
InChI=1S/C6H7N3O4S/c1-7-14(12,13)6-5(9(10)11)3-2-4-8-6/h2-4,7H,1H3 |
Clé InChI |
IFXHPDFVJFCSPJ-UHFFFAOYSA-N |
SMILES canonique |
CNS(=O)(=O)C1=C(C=CC=N1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-](/img/structure/B13945356.png)
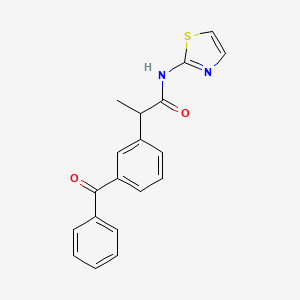
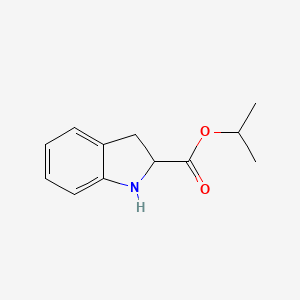

![(2S)-1-[(tert-butoxy)carbonyl]-2-methyl-4-methylidenepyrrolidine-2-carboxylic acid](/img/structure/B13945394.png)
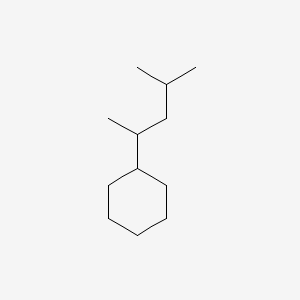
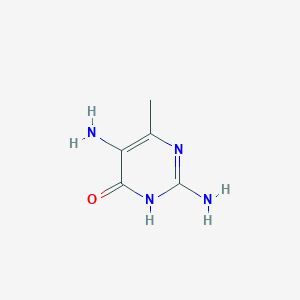
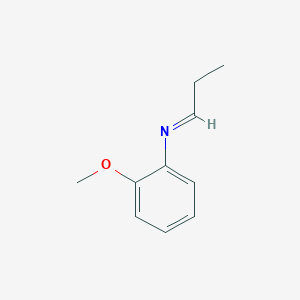

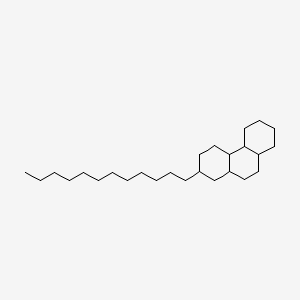
![Benzenamine, 4-[(1R)-1-methylpropoxy]-](/img/structure/B13945423.png)

![4-Propyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13945431.png)

